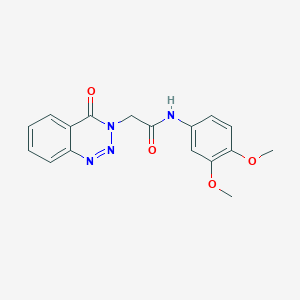

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

Chemical Structure: This compound consists of a 1,2,3-benzotriazin-4(3H)-one core linked via an acetamide group to a 3,4-dimethoxyphenyl moiety. The benzotriazinone ring system is a nitrogen-rich heterocycle known for its diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence receptor binding interactions compared to non-polar or electron-withdrawing substituents .

For example, thiocarbonyl-bis-thioglycolic acid has been used to synthesize structurally related thiazolidinone-acetamide hybrids .

Propriétés

Formule moléculaire |

C17H16N4O4 |

|---|---|

Poids moléculaire |

340.33 g/mol |

Nom IUPAC |

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C17H16N4O4/c1-24-14-8-7-11(9-15(14)25-2)18-16(22)10-21-17(23)12-5-3-4-6-13(12)19-20-21/h3-9H,10H2,1-2H3,(H,18,22) |

Clé InChI |

OEJWUIDFPDJNGK-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Benzotriazine Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Acetamide Group: This step involves the reaction of the benzotriazine core with an acetamide derivative, often under conditions such as reflux in an organic solvent.

Introduction of the Dimethoxyphenyl Group: This can be done through a substitution reaction, where the dimethoxyphenyl group is introduced using a suitable reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the benzotriazine ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving benzotriazine derivatives.

Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Research Findings

Benzotriazinone Core vs. Other Heterocycles: Benzotriazinone derivatives exhibit superior kinase inhibition compared to quinazolinone analogs (e.g., compound 5 in ) due to the additional nitrogen atom, which facilitates hydrogen bonding with catalytic residues .

Substituent Effects :

- Methoxy vs. Methyl Groups : The 3,4-dimethoxyphenyl group in the target compound offers better solubility in polar solvents (e.g., logP ~2.5) compared to the 3,5-dimethylphenyl analog (logP ~3.1) .

- Halogenated Derivatives : Bromine or fluorine substituents (e.g., ) improve binding to hydrophobic pockets but may increase toxicity risks due to bioaccumulation .

Pharmacokinetic Properties: The trifluoromethoxy analog () demonstrates a longer half-life (t½ = 12.3 h in mice) compared to non-fluorinated derivatives, attributed to resistance to oxidative metabolism . Thioxothiazolidinone hybrids (e.g., compound 5 in ) show rapid clearance (t½ = 2.1 h) due to susceptibility to glutathione conjugation .

Activité Biologique

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 246.27 g/mol

- Key Functional Groups : Benzotriazine moiety and dimethoxyphenyl group

The structure of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide features a unique combination of functional groups that may enhance its solubility and bioactivity compared to other derivatives.

Antitumor and Antimicrobial Properties

Research indicates that compounds containing benzotriazine structures exhibit a range of biological activities including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cell signaling pathways related to cancer.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various bacterial and fungal strains. For instance, related benzotriazine derivatives have shown effective Minimum Inhibitory Concentrations (MICs) in the range of 10.7–21.4 μmol/mL against several pathogens .

The mechanism by which N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that:

- The compound may interact with biological targets such as enzymes or receptors that are critical in cancer proliferation and inflammation.

- Techniques such as molecular docking simulations could elucidate the binding affinities and specific targets of this compound.

Comparative Analysis with Similar Compounds

The following table compares N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with other benzotriazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Substituted phenyl group | Antitumor activity |

| N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Methoxy substitution | Antimicrobial effects |

| N-(1-benzylpiperidinyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Piperidine ring | Potential analgesic properties |

This comparison highlights the unique attributes of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide in terms of its structural features and potential therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antitumor Studies : A study demonstrated that benzotriazine derivatives could effectively inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of benzotriazine derivatives against both Gram-positive and Gram-negative bacteria as well as fungi.

These findings underscore the importance of further research into the biological activities of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide for potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.